molecular formula C25H22N4O5 B6559800 methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate CAS No. 921526-25-2

methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate

Cat. No.: B6559800
CAS No.: 921526-25-2
M. Wt: 458.5 g/mol
InChI Key: VTAZGENNNIOYMN-UHFFFAOYSA-N
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Description

The compound “methyl 4-{2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamido}benzoate” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in the context of their potential as inhibitors against PARP-1 . The synthesized compounds showed promising activity, with some compounds emerging as potent PARP-1 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrano[2,3-d]pyrimidine-2,4-dione core, a phenylethyl group, and a benzoate group . Further analysis of the molecular structure would require more specific data or computational modeling.

Mechanism of Action

The compound acts as an inhibitor of PARP-1, a protein involved in DNA repair . By inhibiting PARP-1, the compound can potentially compromise the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .

Future Directions

The compound and its analogues show promise as potential inhibitors against PARP-1, suggesting potential applications in cancer treatment . Future research could focus on further optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.

Properties

IUPAC Name

methyl 4-[[2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-34-24(32)18-9-11-19(12-10-18)27-21(30)16-29-20-8-5-14-26-22(20)23(31)28(25(29)33)15-13-17-6-3-2-4-7-17/h2-12,14H,13,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAZGENNNIOYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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